
1-Oxa-3,5-dicarbacyclohexasilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4,6-Oxatrisilinane is a unique organosilicon compound characterized by its cyclic structure containing silicon and oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions: 1,2,4,6-Oxatrisilinane can be synthesized through several methods. One common approach involves the cyclization of silanol precursors under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the cyclic structure. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of 1,2,4,6-Oxatrisilinane may involve the use of continuous flow reactors to ensure consistent quality and scalability. The process often includes steps such as purification and distillation to remove impurities and achieve the desired product specifications.
化学反応の分析
Types of Reactions: 1,2,4,6-Oxatrisilinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane compounds.
Substitution: Nucleophilic substitution reactions can occur at the silicon centers, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as alkoxides or amines are used in the presence of a suitable catalyst.
Major Products Formed: The major products formed from these reactions include various siloxane and silane derivatives, which have applications in materials science and organic synthesis.
科学的研究の応用
1,2,4,6-Oxatrisilinane has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of advanced organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential as a biocompatible material in medical implants and devices.
Industry: Utilized in the production of high-performance materials, such as coatings and adhesives, due to its thermal stability and resistance to degradation.
作用機序
The mechanism by which 1,2,4,6-Oxatrisilinane exerts its effects involves interactions with various molecular targets. The silicon-oxygen bonds in the compound provide unique reactivity, allowing it to participate in a range of chemical transformations. The pathways involved often include the formation of intermediate species that facilitate the desired reactions.
類似化合物との比較
1,2,4-Oxadiazole: A heterocyclic compound containing nitrogen and oxygen atoms.
1,3,5-Trisiloxane: A cyclic compound with alternating silicon and oxygen atoms.
1,2,4-Triazine: A nitrogen-containing heterocycle with applications in medicinal chemistry.
Uniqueness: 1,2,4,6-Oxatrisilinane is unique due to its specific arrangement of silicon and oxygen atoms, which imparts distinct chemical and physical properties
特性
分子式 |
C2H4OSi3 |
|---|---|
分子量 |
128.31 g/mol |
InChI |
InChI=1S/C2H4OSi3/c1-4-2-6-3-5-1/h1-2H2 |
InChIキー |
JMXFHKMOODSTAS-UHFFFAOYSA-N |
正規SMILES |
C1[Si]C[Si]O[Si]1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-(2-hydroxyethyl)urea](/img/structure/B14759757.png)
![N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]-2-[2-(2-hydroxyethoxy)ethoxy]acetamide](/img/structure/B14759778.png)
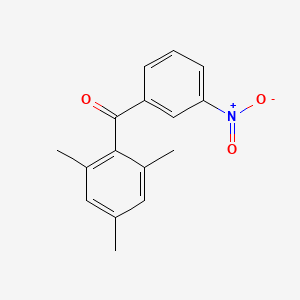

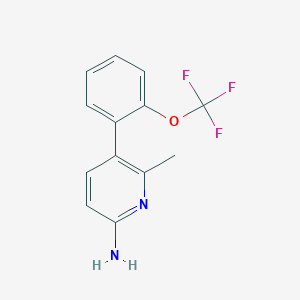
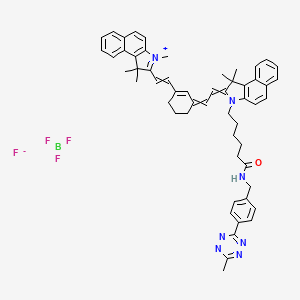
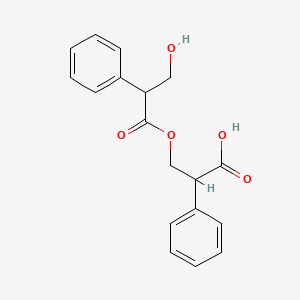
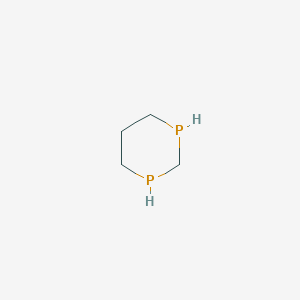
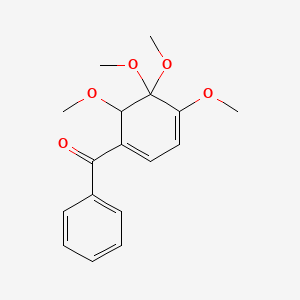
![(1R,4S,5S,8R,9R,12S,13S,16S)-19-methoxy-5,9,17,17-tetramethyl-8-[(2R,4E)-6-methylhepta-4,6-dien-2-yl]-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol](/img/structure/B14759828.png)
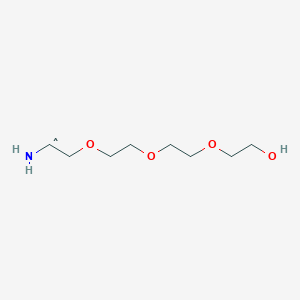
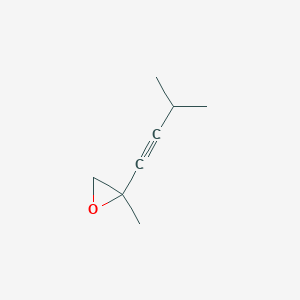
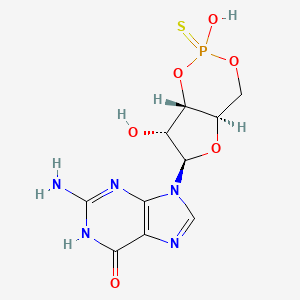
![(6Ar,6bs,8ar,9r,11as,11bs)-6a,8a-dimethyl-9-[(2r)-6-methylheptan-2-yl]-1,2,3,5,6,6a,6b,7,8,8a,9,10,11,11a,11b,12-hexadecahydroindeno[5,4-f]pyrimido[1,2-a]quinoline](/img/structure/B14759852.png)
